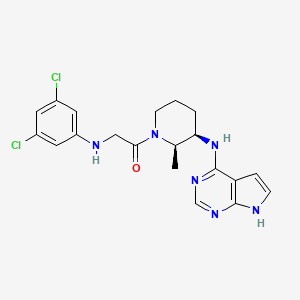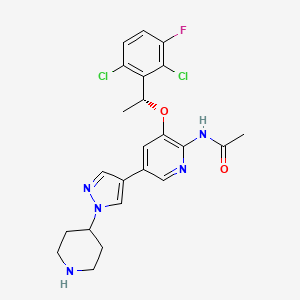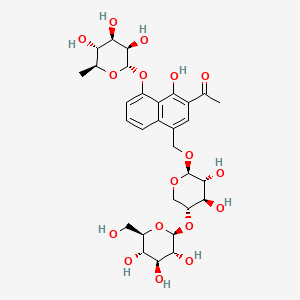![molecular formula C15H25N2O8P B15139516 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and induction of apoptosis .
Méthodes De Préparation
The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired modifications are achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is utilized in research focused on DNA synthesis inhibition and apoptosis induction.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Mécanisme D'action
The mechanism of action of 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways that regulate cell proliferation and survival. By interfering with DNA synthesis, it prevents the replication of cancer cells, leading to cell death through apoptosis .
Comparaison Avec Des Composés Similaires
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is unique compared to other nucleoside analogs due to its specific modifications at the 2’ and 5’ positions. Similar compounds include:
1-[6-(Diethoxyphosphinyl)-2-O-(2-methoxyethyl)-|A-D-ribo-hexofuranosyl]uracil: This uridine analog has potential antiepileptic effects and is used to study anticonvulsant and anxiolytic activities.
Other purine nucleoside analogs: These compounds share similar antitumor activities but differ in their specific chemical modifications and target pathways.
Propriétés
Formule moléculaire |
C15H25N2O8P |
|---|---|
Poids moléculaire |
392.34 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-5-(2-diethoxyphosphorylethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N2O8P/c1-4-23-26(21,24-5-2)9-7-10-12(19)13(22-3)14(25-10)17-8-6-11(18)16-15(17)20/h6,8,10,12-14,19H,4-5,7,9H2,1-3H3,(H,16,18,20)/t10-,12?,13+,14-/m1/s1 |
Clé InChI |
UHAJHJFICWGZNC-KVYFJXEBSA-N |
SMILES isomérique |
CCOP(=O)(CC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)O)OCC |
SMILES canonique |
CCOP(=O)(CCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


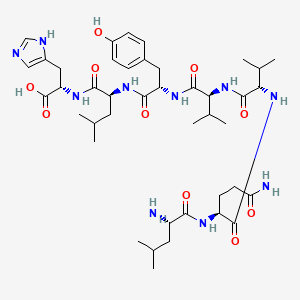
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

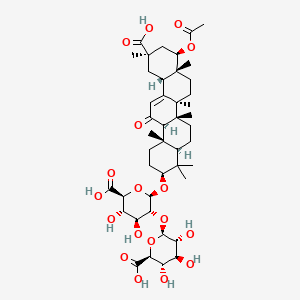

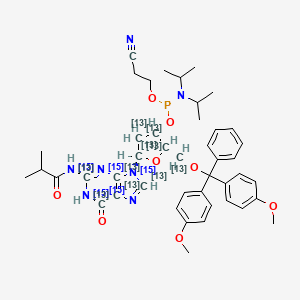
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
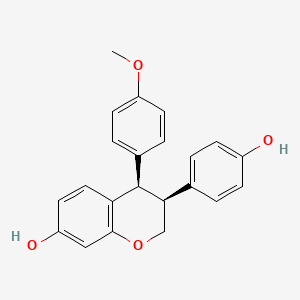
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
